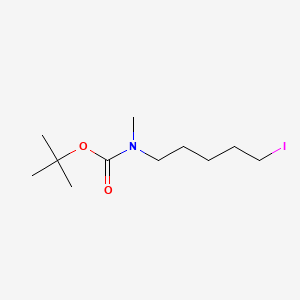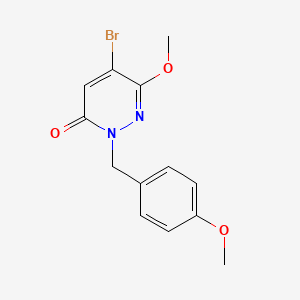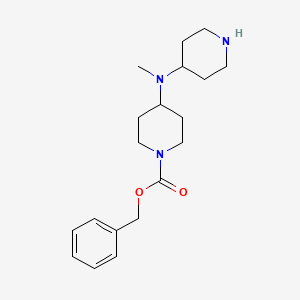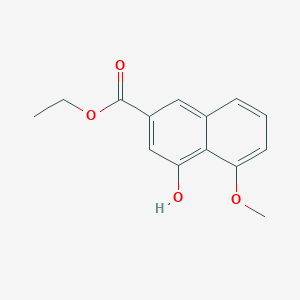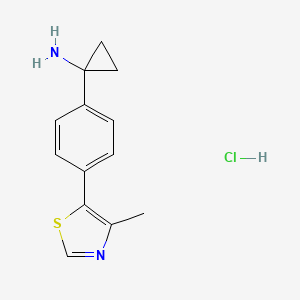
1-(4-(4-Methylthiazol-5-YL)phenyl)cyclopropan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to the Phenyl Group: The thiazole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Cyclopropanation: The phenyl group is then subjected to cyclopropanation using diazo compounds in the presence of transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the thiazole ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Phenyl derivatives with different functional groups.
科学的研究の応用
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)propan-1-amine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride
Uniqueness
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H15ClN2S |
|---|---|
分子量 |
266.79 g/mol |
IUPAC名 |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-12(16-8-15-9)10-2-4-11(5-3-10)13(14)6-7-13;/h2-5,8H,6-7,14H2,1H3;1H |
InChIキー |
ZBGWTMFHNPDXED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C3(CC3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
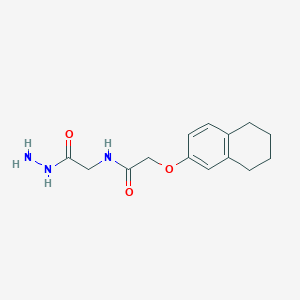


![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
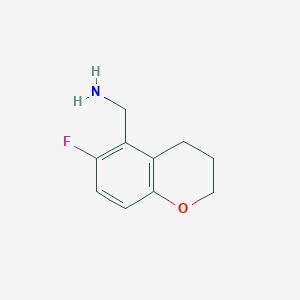
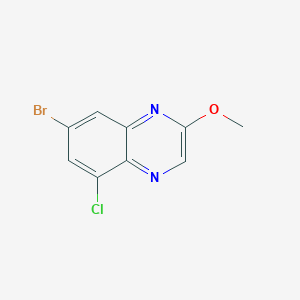
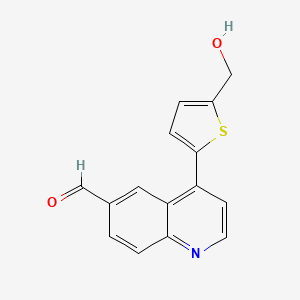
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

